Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
Overview
Description
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis of High-Performance Polymers
Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, a compound related to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, was synthesized and used to prepare a new AB-type monomer for high-performance polymers (Zhang Qinglon, 2014).
Anticancer Agent Development
Bis-benzimidazole compounds, structurally related to this compound, have shown notable anticancer activity. These compounds were synthesized and tested at the National Cancer Institute against a panel of NCI 60 cell lines, demonstrating their potential as lead compounds in anticancer drug development (Mohammad Rashid, 2020).
Corrosion Inhibition
Benzimidazole derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties. Such compounds are effective in protecting mild steel surfaces against corrosion in acidic environments (P. Ammal et al., 2018).
Crystal and Molecular Structures
The crystal and molecular structures of compounds related to this compound have been reported. These studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications (A. Richter et al., 2023).
Applications in Biochemistry and Pharmacology
Antimicrobial and Corrosion Inhibitory Properties
Schiff base ligands derived from Imidazole, structurally similar to this compound, have been synthesized and tested for their antimicrobial activities and corrosion inhibition properties (S. Pandiarajan et al., 2020).
Electrocatalysis in Biochemical Analysis
An imidazole derivative, structurally related to this compound, was used as a bifunctional electrocatalyst for simultaneous determination of various biochemical substances like ascorbic acid and adrenaline (N. Nasirizadeh et al., 2013).
Antitumor Activity
Metal complexes with substituted benzimidazole ligands, related to this compound, have been synthesized and tested for their antitumor activity against breast cancer cell lines, showing significant potential as antitumor drugs (A. A. El-Seidy et al., 2013).
Fluorescence Probe Development
Compounds with structural similarity to this compound have been studied for their potential as fluorescent probes, particularly for detecting metal ions like Co2+ (Hou Xuan, 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy . The compound also binds to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular processes and pathways, highlighting the importance of this compound in biochemical research.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.
Properties
IUPAC Name |
methyl 4-(1H-benzimidazol-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXVUZIONWAVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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